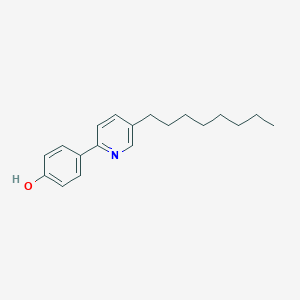
Phenol, 4-(5-octyl-2-pyridinyl)-
描述
Phenol, 4-(5-octyl-2-pyridinyl)- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Octylphenol Pyridine and is a member of the alkylphenol family. It is a yellow crystalline solid that is soluble in most organic solvents and is commonly used as a surfactant.
作用机制
The mechanism of action of Phenol, 4-(5-octyl-2-pyridinyl)- is not well understood. However, it is believed to interact with cell membranes and alter their properties. It has been shown to increase the permeability of cell membranes and enhance the uptake of drugs.
Biochemical and Physiological Effects:
Phenol, 4-(5-octyl-2-pyridinyl)- has been shown to have several biochemical and physiological effects. It has been shown to increase the solubility and bioavailability of drugs. It has also been shown to enhance the cellular uptake of drugs and improve their efficacy. Additionally, it has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the major advantages of using Phenol, 4-(5-octyl-2-pyridinyl)- in lab experiments is its ability to enhance the solubility and bioavailability of drugs. It also has the potential to improve the efficacy of drugs. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
未来方向
There are several future directions for the use of Phenol, 4-(5-octyl-2-pyridinyl)- in scientific research. One direction is the development of new drug delivery systems using this compound. Another direction is the investigation of its potential applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity.
In conclusion, Phenol, 4-(5-octyl-2-pyridinyl)- is a unique chemical compound that has been extensively used in scientific research. Its ability to enhance the solubility and bioavailability of drugs and improve their efficacy makes it a valuable tool in drug delivery research. However, its potential toxicity highlights the importance of using appropriate safety measures when handling this compound. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of diseases.
科学研究应用
Phenol, 4-(5-octyl-2-pyridinyl)- has been extensively used in scientific research due to its unique properties. It has been used as a surfactant in the preparation of nanoparticles, which have applications in drug delivery and imaging. It has also been used in the preparation of liposomes and microspheres, which have applications in drug delivery.
属性
CAS 编号 |
110500-54-4 |
|---|---|
产品名称 |
Phenol, 4-(5-octyl-2-pyridinyl)- |
分子式 |
C19H25NO |
分子量 |
283.4 g/mol |
IUPAC 名称 |
4-(5-octylpyridin-2-yl)phenol |
InChI |
InChI=1S/C19H25NO/c1-2-3-4-5-6-7-8-16-9-14-19(20-15-16)17-10-12-18(21)13-11-17/h9-15,21H,2-8H2,1H3 |
InChI 键 |
ITHVDYBOWIEQIJ-UHFFFAOYSA-N |
手性 SMILES |
CCCCCCCCC1=CNC(=C2C=CC(=O)C=C2)C=C1 |
SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
规范 SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B187314.png)
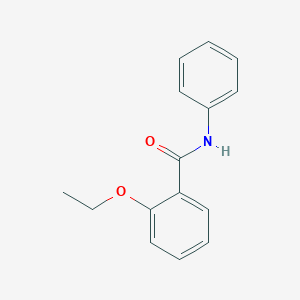

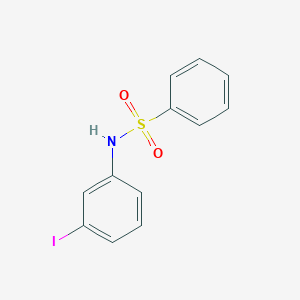
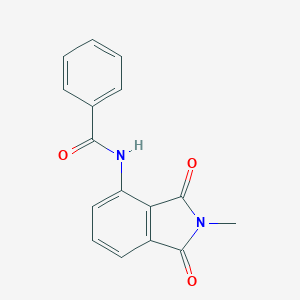
![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)

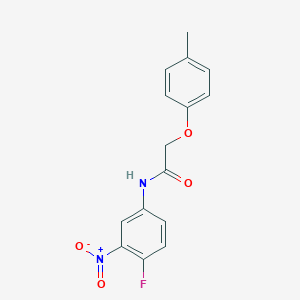

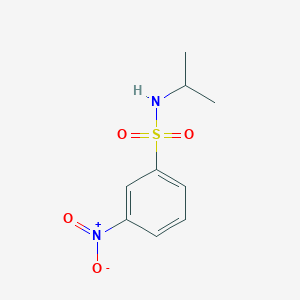
![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate](/img/structure/B187334.png)
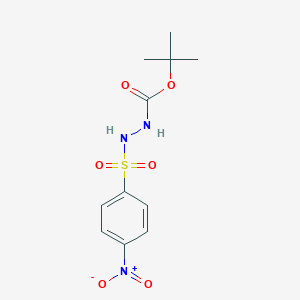
![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)